Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
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Overview
Description
Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a synthetic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of ethyl acrylate with 2-(piperidin-1-yl)ethylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The raw materials used are readily available and cost-effective, making the industrial production process economically viable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Properties
IUPAC Name |
ethyl 3-(2-piperidin-1-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-2-16-12(15)6-7-13-8-11-14-9-4-3-5-10-14/h13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJIWRBFQKCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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